REACTION_SMILES
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[CH3:1][O:2][CH2:3][O:4][c:5]1[cH:6][c:7]([CH:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH3:17])[cH:8][cH:9][cH:10]1.[Cl:30][CH2:31][Cl:32].[Na+:29].[O-:25][C:26]([OH:27])=[O:28].[OH2:33].[OH:18][C:19]([C:20]([F:21])([F:22])[F:23])=[O:24]>>[OH:4][c:5]1[cH:6][c:7]([CH:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH3:17])[cH:8][cH:9][cH:10]1
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Name
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CCOC(=O)C(C)c1cccc(OCOC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)c1cccc(OCOC)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Type
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product
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Smiles
|
CCOC(=O)C(C)c1cccc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |